2-Bromo-1,3-dimethyl-5-vinylbenzene
Description
Properties
Molecular Formula |
C10H11Br |
|---|---|
Molecular Weight |
211.10 g/mol |
IUPAC Name |
2-bromo-5-ethenyl-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-4-9-5-7(2)10(11)8(3)6-9/h4-6H,1H2,2-3H3 |
InChI Key |
XNHBOTFDHYRDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-bromo-1,3-dimethyl-5-vinylbenzene typically proceeds via two main stages:
- Selective Bromination of 1,3-dimethylbenzene derivatives to introduce bromine at the 2-position.
- Vinylation (introduction of the vinyl group) at the 5-position of the benzene ring through cross-coupling or Wittig-type reactions.
This approach ensures regioselective functionalization while maintaining the integrity of the methyl substituents.
Bromination of 1,3-Dimethylbenzene Derivatives
- Bromination is generally performed using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br2) under controlled temperatures (0°C to room temperature) to avoid polysubstitution.
- Radical initiators or acidic catalysts may be employed depending on the substrate and desired selectivity.
- N-Bromosuccinimide (NBS) is added slowly to a cooled solution (0 to 5°C) of the dimethylbenzene derivative.
- The reaction mixture is stirred at low temperature (0°C to 10°C) for 1 to 3 hours to ensure selective monobromination.
- The product precipitates upon addition of chilled water and is isolated by filtration, washing, and drying.
This method yields 2-bromo-1,3-dimethylbenzene derivatives with high purity (>95%) and good yields (~80%).
Introduction of the Vinyl Group
The vinyl group at the 5-position can be introduced by several synthetic routes:
- Starting from the corresponding 5-formyl derivative of 2-bromo-1,3-dimethylbenzene, a Wittig reaction with a phosphonium ylide generates the vinyl substituent.
- The reaction is typically conducted in tetrahydrofuran (THF) at low temperature (0°C) under inert atmosphere (argon or nitrogen).
- After stirring and warming to room temperature, the reaction mixture is quenched and purified by silica gel chromatography.
b) Palladium-Catalyzed Cross-Coupling:
- Suzuki or Heck coupling reactions can be employed using 2-bromo-1,3-dimethylbenzene as the aryl halide and vinylboronic acid or vinyltributylstannane as the vinyl source.
- Catalysts such as palladium(II) acetate with appropriate ligands and bases (e.g., sodium hydrogen carbonate) facilitate the coupling.
- Reactions are carried out in solvents like acetonitrile or dimethylformamide (DMF) at mild temperatures (room temperature to 80°C).
- Purification is achieved by column chromatography.
These methods provide efficient access to the vinylated product with good regioselectivity and yields.
Purification Techniques
- The crude reaction mixtures are typically purified by silica-gel column chromatography using mixtures of hexane and ethyl acetate as eluents.
- Crystallization or distillation can be employed for further purification if necessary.
- Final products are characterized by spectroscopic methods such as ^1H NMR and ^13C NMR to confirm structure and purity.
Data Table Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | 0–10°C | 1–3 hours | ~80 | Filtration, washing, drying | Avoid high temp to prevent polybromination |
| Vinylation (Wittig) | Phosphonium ylide, THF, inert atmosphere | 0°C to room temp | 8–12 hours | Moderate | Silica gel chromatography | Requires 5-formyl intermediate |
| Vinylation (Cross-coupling) | Pd(OAc)2, vinylboronic acid, base | Room temp to 80°C | 12–24 hours | Good | Silica gel chromatography | Palladium catalyst critical for selectivity |
Spectroscopic and Structural Characterization
- ^1H NMR data of the vinylated product typically show characteristic vinyl proton signals between δ 5.2 and 6.8 ppm with coupling constants indicative of vinyl geometry.
- Methyl groups appear as singlets around δ 2.3 ppm.
- Bromine substitution shifts aromatic proton signals downfield.
- ^13C NMR confirms the presence of vinyl and methyl carbons with characteristic chemical shifts.
Summary of Research Findings and Literature Support
- The selective bromination using NBS at low temperatures is a well-established, economical, and high-yielding method, minimizing by-products.
- Vinylation via Wittig or palladium-catalyzed cross-coupling is versatile, allowing for fine-tuning of reaction conditions and scalability.
- Purification by chromatography and crystallization ensures high purity (>95%) suitable for further synthetic applications or material science research.
- Although direct literature specifically on 2-bromo-1,3-dimethyl-5-vinylbenzene is limited, analogous procedures for related bromomethylbenzene derivatives and vinylated aromatics provide a robust synthetic framework.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethenyl-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-hydroxy-5-ethenyl-1,3-dimethylbenzene.
Oxidation: Products include 2-bromo-5-formyl-1,3-dimethylbenzene or 2-bromo-5-carboxy-1,3-dimethylbenzene.
Reduction: The major product is 2-bromo-5-ethyl-1,3-dimethylbenzene.
Scientific Research Applications
2-Bromo-5-ethenyl-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-ethenyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, influencing the reactivity of the benzene ring. The ethenyl group can participate in addition reactions, while the methyl groups provide steric hindrance and influence the overall reactivity of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Substituent Effects on Solubility and Reactivity
Key Observations :
- Halogen Influence : Bromine’s larger atomic radius compared to fluorine or chlorine increases steric hindrance and reduces water solubility. The solubility cutoff between bromo (0.10 mmol/L) and fluoro (0.46 mmol/L) derivatives correlates with abrupt changes in GABAA receptor activity .
- Vinyl vs. Halogen/Nitro Groups : The vinyl group in the target compound introduces π-conjugation, enabling participation in cross-coupling reactions (e.g., Heck or Suzuki reactions), unlike nitro or halogen groups, which primarily direct electrophilic substitution.
Table 2: Reactivity Profiles of Substituted Dimethylbenzenes
Key Observations :
- Halogen vs. Vinyl Reactivity : Bromine in 2-Bromo-1,3-dimethyl-5-vinylbenzene can act as a leaving group in SNAr reactions, while the vinyl group offers orthogonal reactivity for polymerization or cycloadditions.
- Dual Halogen Systems : Compounds like 5-Bromo-2-iodo-1,3-dimethylbenzene exploit differential halogen reactivity (iodine’s higher leaving-group tendency) for stepwise functionalization .
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-1,3-dimethyl-5-vinylbenzene, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of 1,3-dimethyl-5-vinylbenzene using electrophilic aromatic substitution (EAS). Direct bromination with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) is a standard approach. However, regioselectivity must be carefully controlled due to competing directing effects of methyl and vinyl groups . Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity validation requires GC-MS or HPLC coupled with NMR (¹H/¹³C) to confirm absence of di-brominated byproducts .
Q. How is the crystal structure of 2-bromo-1,3-dimethyl-5-vinylbenzene determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. For refinement, SHELXL (part of the SHELX suite) is widely used due to its robustness in handling disordered atoms, as demonstrated in structurally related brominated aromatics . Disorder in vinyl or methyl groups can be modeled using PART instructions in SHELXL .
Advanced Research Questions
Q. How does the solubility of 2-bromo-1,3-dimethyl-5-vinylbenzene influence its biological activity, particularly in receptor binding studies?
- Methodological Answer : Aqueous solubility thresholds critically impact pharmacological efficacy. For example, brominated dimethylbenzenes exhibit a cut-off effect in GABAA receptor modulation when solubility exceeds ~0.10–0.46 mmol/L . To study this, prepare saturated solutions in phosphate-buffered saline (PBS) at 25°C, quantified via UV-Vis spectroscopy. Pair solubility data with patch-clamp electrophysiology to correlate receptor potentiation with solubility-driven bioavailability.
Q. What challenges arise in using 2-bromo-1,3-dimethyl-5-vinylbenzene in cross-coupling reactions, and how can they be mitigated?
- Methodological Answer : The vinyl group may participate in undesired side reactions (e.g., polymerization or Heck coupling). To suppress this, use palladium catalysts with bulky ligands (e.g., SPhos) and low temperatures (0–25°C). Steric hindrance from the 1,3-dimethyl groups also slows Suzuki-Miyaura couplings; microwave-assisted synthesis (100–120°C, 30 min) improves reaction rates . Monitor progress via TLC with iodine staining or in situ IR spectroscopy.
Q. How can computational methods predict the thermodynamic stability and reactivity of 2-bromo-1,3-dimethyl-5-vinylbenzene derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond dissociation energies (BDEs) for the C-Br bond, predicting sites for nucleophilic attack. Solvent effects (e.g., toluene or DMSO) are modeled using the SMD implicit solvation method. For stability, compare Gibbs free energy (ΔG) of possible tautomers or conformers. Software like Gaussian or ORCA is recommended, with visualization via GaussView .
Q. How should researchers resolve contradictions in NMR data for brominated aromatic compounds with complex splitting patterns?
- Methodological Answer : Signal overlap in ¹H NMR due to diastereotopic protons or coupling with adjacent substituents can be addressed using advanced techniques:
- 2D NMR : HSQC and HMBC resolve scalar coupling networks, identifying coupling between vinyl protons and aromatic rings.
- Variable Temperature NMR : Cooling to −40°C slows molecular motion, simplifying splitting patterns .
- COSY : Correlates J-coupled protons, clarifying meta/para substituent effects .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility values for brominated dimethylbenzenes across studies?
- Methodological Answer : Discrepancies often stem from measurement conditions (temperature, solvent polarity) or purity. To reconcile
Standardize solubility assays using USP protocols (e.g., shake-flask method in PBS at 25°C).
Validate compound purity via elemental analysis (C, H, Br) and DSC for polymorph screening.
Cross-reference with computational solubility predictors (e.g., COSMO-RS) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
